Cas no 108890-89-7 (2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-8-methoxy-5-methyl-, (3aR,5R,11bR)-)
108890-89-7 structure
Product Name:2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-8-methoxy-5-methyl-, (3aR,5R,11bR)-
Numero CAS:108890-89-7
MF:C17H14O7
MW:330.288865566254
CID:188223
PubChem ID:194797
Update Time:2025-04-19
2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-8-methoxy-5-methyl-, (3aR,5R,11bR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-8-methoxy-5-methyl-, (3aR,5R,11bR)-
- 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-8-methoxy-5-me...
- Arizonin B1
- (3aR,5R,11bR)-7-hydroxy-8-methoxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione
- 2H-Furo(3,2-b)naphtho(2,3-d)pyran-2,6,11-trione, 3,3a,5,11b-tetrahydro-7-hydroxy-8-methoxy-5-methyl-, (3aR-(3aalpha,5alpha,11balpha))-
- Arizonin-B1
- 7-Hydroxy-8-methoxy-5-methyl-3,3a,5,11b-tetrahydro-2H-furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione
- 108890-89-7
- (11R,15R,17R)-4-hydroxy-5-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
- DTXSID60910898
-
- Inchi: 1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(18)24-17)14(19)7-3-4-8(22-2)15(20)12(7)16(11)21/h3-4,6,9,17,20H,5H2,1-2H3/t6-,9-,17+/m1/s1
- Chiave InChI: CLXIMNXZNQOXNS-WEWYWXMASA-N
- Sorrisi: O1[C@H](C)C2C(C3C(=C(C=CC=3C(C=2[C@@H]2[C@H]1CC(=O)O2)=O)OC)O)=O
Proprietà calcolate
- Massa esatta: 330.074
- Massa monoisotopica: 330.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 24
- Conta legami ruotabili: 1
- Complessità: 651
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 99.1Ų
Proprietà sperimentali
- Densità: 1.54
- Punto di ebollizione: 664°Cat760mmHg
- Punto di infiammabilità: 250.9°C
- Indice di rifrazione: 1.648
2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-8-methoxy-5-methyl-, (3aR,5R,11bR)- Letteratura correlata
-
1. Synthesis of arizonin C1Margaret A. Brimble,Sara J. Phythian,Hishani Prabaharan J. Chem. Soc. Perkin Trans. 1 1995 2855
-
Margaret A. Brimble,Michael R. Nairn,Letecia J. Duncalf Nat. Prod. Rep. 1999 16 267
108890-89-7 (2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-8-methoxy-5-methyl-, (3aR,5R,11bR)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso